4,5-dimethoxy-N-methyl-2-nitroaniline
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Overview
Description
4,5-Dimethoxy-N-methyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O4 It is a derivative of aniline, characterized by the presence of two methoxy groups (-OCH3) and a nitro group (-NO2) attached to the benzene ring, along with a methyl group (-CH3) attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-N-methyl-2-nitroaniline typically involves the nitration of 4,5-dimethoxyaniline followed by N-methylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring. The N-methylation step involves the reaction of the nitrated intermediate with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography might be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as iron and hydrochloric acid.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4,5-Dimethoxy-N-methyl-2-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4,5-Dimethoxy-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-N-methyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The methoxy groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
4,5-Dimethoxy-N-methyl-2-nitroaniline can be compared with other similar compounds such as:
2,5-Dimethoxy-4-nitroaniline: Similar structure but lacks the N-methyl group.
4-Methoxy-2-nitroaniline: Contains only one methoxy group.
2-Methyl-4-nitroaniline: Lacks the methoxy groups but has a methyl group on the benzene ring.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4,5-dimethoxy-N-methyl-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-10-6-4-8(14-2)9(15-3)5-7(6)11(12)13/h4-5,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAPLRBEMIBMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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